molecular formula C9H6BrNO4 B14240769 4-Nitrophenyl 3-bromoprop-2-enoate CAS No. 401520-62-5

4-Nitrophenyl 3-bromoprop-2-enoate

Cat. No.: B14240769
CAS No.: 401520-62-5
M. Wt: 272.05 g/mol
InChI Key: XFJUSTFNXHOBHA-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-bromoprop-2-enoate is an organic compound characterized by the presence of a nitrophenyl group and a bromopropenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-bromoprop-2-enoate typically involves the esterification of 4-nitrophenol with 3-bromoprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 3-bromoprop-2-enoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3-bromoprop-2-enoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Nucleophilic Substitution: Products such as 4-nitrophenyl 3-azidoprop-2-enoate or 4-nitrophenyl 3-thiocyanatoprop-2-enoate.

    Reduction: 4-Aminophenyl 3-bromoprop-2-enoate.

    Ester Hydrolysis: 4-Nitrophenol and 3-bromoprop-2-enoic acid.

Scientific Research Applications

4-Nitrophenyl 3-bromoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 3-bromoprop-2-enoate involves its reactivity towards nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

    4-Nitrophenyl Acetate: Similar in structure but lacks the bromopropenoate moiety.

    4-Nitrophenyl 3-chloroprop-2-enoate: Similar but with a chlorine atom instead of bromine.

    4-Nitrophenyl 3-iodoprop-2-enoate: Similar but with an iodine atom instead of bromine.

Uniqueness: 4-Nitrophenyl 3-bromoprop-2-enoate is unique due to the presence of both a nitrophenyl group and a bromopropenoate moiety, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

401520-62-5

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

(4-nitrophenyl) 3-bromoprop-2-enoate

InChI

InChI=1S/C9H6BrNO4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-6H

InChI Key

XFJUSTFNXHOBHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C=CBr

Origin of Product

United States

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